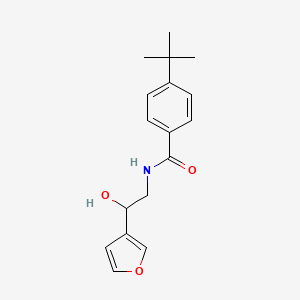

4-(叔丁基)-N-(2-(呋喃-3-基)-2-羟乙基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

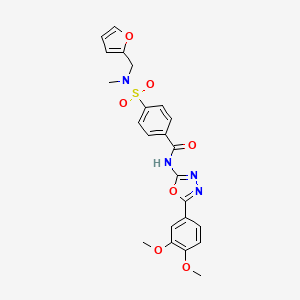

Compounds like “4-(tert-butyl)-N-(2-(furan-3-yl)-2-hydroxyethyl)benzamide” belong to the class of organic compounds known as benzamides, which are compounds containing a benzamide moiety, which consists of a carboxamide attached to a benzene ring .

Molecular Structure Analysis

The molecular structure of a compound like “4-(tert-butyl)-N-(2-(furan-3-yl)-2-hydroxyethyl)benzamide” would consist of a benzene ring attached to a carboxamide group, with a tert-butyl group attached to one of the carbons of the benzene ring .科学研究应用

源自 4-叔丁基邻苯二酚的多酰胺的合成和性质

- 概述: 研究了源自 4-叔丁基邻苯二酚的具有柔性主链醚键和邻苯二烯单元的多酰胺的合成和性质。这些多酰胺表现出非晶态、在极性溶剂中高溶解度,并且可以形成透明、柔性和坚韧的薄膜。它们表现出高热稳定性,玻璃化转变温度大部分超过 200°C,10% 失重温度超过 480°C (Hsiao、Yang 和 Chen,2000)。

叔丁基苯基偶氮羧酸酯的亲核取代和自由基反应

- 应用: 叔丁基苯基偶氮羧酸酯用作合成有机化学中的结构单元,能够进行亲核取代和自由基反应。这些化合物通过芳香胺、醇甚至氧合、卤代和芳基-芳基偶联等自由基反应促进修饰 (Jasch、Höfling 和 Heinrich,2012)。

使用叔丁烷磺酰亚胺和酮亚胺进行不对称合成

- 合成方法: 具有 α-苯氧基或 α-甲硅烷氧基取代基的叔丁烷磺酰亚胺和酮亚胺是合成受保护的 1,2-氨基醇的有效前体。它们在与各种有机金属试剂的反应中实现高收率和非对映选择性 (Tang、Volkman 和 Ellman,2001)。

N-叔丁烷磺酰亚胺在不对称胺合成中的多功能性

- 合成实用性: N-叔丁烷磺酰亚胺和酮亚胺在不对称胺合成中非常通用。这些亚胺被叔丁烷磺酰基活化,允许添加各种亲核试剂并促进具有高对映富集度的各种胺的合成 (Ellman、Owens 和 Tang,2002)。

由四苯并四羧二酰亚胺形成的有机凝胶

- 材料性质: 在酰亚胺氮位置具有取代基的四苯并四羧二酰亚胺化合物,例如 1,7-二(4-叔丁基苯氧基)苝-3,4;9,10-四羧二酰亚胺,可以在某些溶剂中形成荧光凝胶。这些有机凝胶由 H-聚集体或 J-聚集体组成,表现出温度响应性质并在新型材料设计中具有潜在应用 (Wu、Xue、Shi、Chen 和 Li,2011)。

1,4-苯并噻嗪酮的合成

- 生物应用潜力: 已经开发了合成与 1,4-苯并噻嗪-2-酮稠合的烯胺酮的方法,涉及呋喃-2,3-二酮或具有邻氨基苯硫酚的酰基丙酮酸。这些化合物在生物活性研究中具有潜力,并且作为化学传感器和荧光剂,表现出初步的抗菌活性和急性毒性 (Stepanova、Dmitriev 和 Maslivets,2020)。

通过 2H-环庚并[b]呋喃-2-酮的环加成合成苯并[a]茚

- 化学合成和性质: 使用 2H-环庚并[b]呋喃-2-酮和烯胺合成了具有甲酰基和叔丁基的苯并[a]茚。这些化合物通过甲酰基消除和苯并[a]茚衍生物的产生,表现出独特的光学和电化学性质,突出了它们在发光和氧化还原应用中的潜力 (Shoji 等人,2022)。

未来方向

作用机制

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds, such as benzylic halides, typically react via an sn1 pathway, via the resonance-stabilized carbocation . This interaction with its targets could lead to changes in the cellular environment and trigger downstream effects.

Biochemical Pathways

Similar compounds, such as indole derivatives, are known to affect a broad range of biochemical pathways due to their diverse biological activities . The downstream effects of these pathways could contribute to the compound’s overall biological effect.

Result of Action

Similar compounds, such as indole derivatives, have shown diverse biological activities, suggesting that this compound could also have a wide range of effects at the molecular and cellular levels .

属性

IUPAC Name |

4-tert-butyl-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c1-17(2,3)14-6-4-12(5-7-14)16(20)18-10-15(19)13-8-9-21-11-13/h4-9,11,15,19H,10H2,1-3H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKFIQZINROGDAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(C2=COC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![rac-2-[(1R,2S)-2-(trifluoromethyl)cyclopropyl]ethylmethanesulfonate,trans](/img/structure/B2856893.png)

![3-[(Dimethylamino)methyl]-1-(4-methylphenyl)-4-phenyl-2-azetanone](/img/structure/B2856898.png)

![methyl 4-({1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)benzoate](/img/structure/B2856900.png)

![2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2856909.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2856915.png)

![N-(2,3-dichlorophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2856916.png)